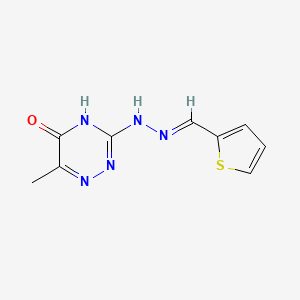

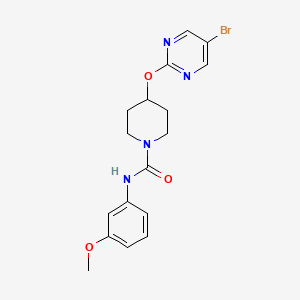

![molecular formula C22H27N3O5S2 B2806129 N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-75-7](/img/structure/B2806129.png)

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C17H19N3O5S2 and a molecular weight of 409.48. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom . It also contains a carboxamide group, a benzamido group, and a morpholinosulfonyl group.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The chemical compound N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is part of a broader class of compounds that have been the focus of various synthetic and biological studies. For instance, a study by Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, which involves reactions with different amines to yield carboxamide and benzamide derivatives, including those with morpholine functionalities. This research contributes to the understanding of synthetic pathways and potential applications of similar compounds in medicinal chemistry and other scientific fields (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antiviral Applications

Another significant area of research is the investigation of the antiviral properties of compounds with similar structures. Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and studied its potential as a hepatitis B virus inhibitor. The compound demonstrated nanomolar inhibitory activity against HBV in vitro, showcasing the potential of such molecules in developing new antiviral drugs (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

Molecular Docking and SAR Studies

Research on thiophene-2-carboxamide derivatives by Kausar et al. (2021) involved designing, synthesizing, and characterizing novel compounds for their cholinesterase inhibitory and antioxidant activities, utilizing molecular docking studies to explore binding interactions with enzyme active sites. This work highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Zukünftige Richtungen

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential applications of thiophene derivatives, including “N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”.

Eigenschaften

IUPAC Name |

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-23-21(27)19-17-5-3-2-4-6-18(17)31-22(19)24-20(26)15-7-9-16(10-8-15)32(28,29)25-11-13-30-14-12-25/h7-10H,2-6,11-14H2,1H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLLQMPBAJOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2806056.png)

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2806059.png)

![3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2806060.png)

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)

![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)